molecular formula C8H4BrF2N B6142088 2-(3-bromophenyl)-2,2-difluoroacetonitrile CAS No. 1334149-24-4

2-(3-bromophenyl)-2,2-difluoroacetonitrile

Cat. No.: B6142088
CAS No.: 1334149-24-4
M. Wt: 232.02 g/mol
InChI Key: HYIOGAKTOAKYSU-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-2,2-difluoroacetonitrile is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, along with two fluorine atoms and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-bromophenyl)-2,2-difluoroacetonitrile typically involves the reaction of 3-bromobenzaldehyde with difluoroacetonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction proceeds through a nucleophilic addition mechanism, resulting in the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the demands of various applications.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Bromophenyl)-2,2-difluoroacetonitrile undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the nitrile group can yield primary amines.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed:

  • Substitution reactions yield various substituted phenyl derivatives.
  • Oxidation reactions produce carboxylic acids or aldehydes.
  • Reduction reactions result in primary amines.

Scientific Research Applications

2-(3-Bromophenyl)-2,2-difluoroacetonitrile has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-bromophenyl)-2,2-difluoroacetonitrile involves its interaction with molecular targets through its functional groups. The bromine and nitrile groups can participate in various binding interactions, while the difluoro moiety can influence the compound’s electronic properties. These interactions can modulate biological pathways, leading to the observed effects in different applications.

Comparison with Similar Compounds

    2-(4-Bromophenyl)-2,2-difluoroacetonitrile: Similar structure but with the bromine atom at the para position.

    2-(3-Chlorophenyl)-2,2-difluoroacetonitrile: Chlorine atom instead of bromine.

    2-(3-Bromophenyl)-2,2-difluoroacetamide: Amide group instead of nitrile.

Uniqueness: 2-(3-Bromophenyl)-2,2-difluoroacetonitrile is unique due to the specific positioning of the bromine atom and the presence of both difluoro and nitrile groups. This combination imparts distinct reactivity and potential for diverse applications compared to its analogs.

Properties

IUPAC Name

2-(3-bromophenyl)-2,2-difluoroacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF2N/c9-7-3-1-2-6(4-7)8(10,11)5-12/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYIOGAKTOAKYSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(C#N)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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